molecular formula C27H23ClF4N4O3 B608645 LP533401 hcl CAS No. 1040526-12-2

LP533401 hcl

Numéro de catalogue B608645
Numéro CAS: 1040526-12-2
Poids moléculaire: 562.94
Clé InChI: BHBWZCUMIXCDPM-CHXZROHQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LP533401 hcl is an inhibitor of Tryptophan hydroxylase-1 (Tph-1), an isoenzyme of tryptophan hydroxylase and the initial enzyme in gut- and lung-derived serotonin biosynthesis . Tph-1 is mainly expressed in the gut and lung . In rat RBL2H3 cells expressing Tph1, LP533401 (1 μM) completely inhibited serotonin production .


Molecular Structure Analysis

The molecular formula of LP533401 hcl is C27H23ClF4N4O3 . Its molecular weight is 562.94 . The chemical name is (2S)-2-amino-3-(4-(2-imino-6-(2,2,2-trifluoro-1-(3’-fluoro-[1,1’-biphenyl]-4-yl)ethoxy)-2,3-dihydropyrimidin-4-yl)phenyl)propanoic acid hydrochloride .


Chemical Reactions Analysis

LP533401 hcl interacts with residues Tyr235 and Phe241, reducing the activity of recombinant wild-type TPH-1 by 70% .


Physical And Chemical Properties Analysis

LP533401 hcl is a solid substance . It is soluble in DMSO (≥56.3 mg/mL) and EtOH (≥19.4 mg/mL), but insoluble in H2O .

Applications De Recherche Scientifique

1. Treatment for Osteoporosis

  • Methods of Application: LP533401 hcl, a small molecule inhibitor of tryptophan hydroxylase-1 (Tph-1), is administered orally once daily for up to six weeks. The dosage tested was 100 mg per kg body weight .
  • Results: The treatment acts prophylactically or therapeutically, in a dose-dependent manner, to treat osteoporosis in ovariectomized rodents because of an isolated increase in bone formation .

2. Treatment for Chronic Kidney Disease

  • Methods of Application: LP533401 hcl is administered orally at a dose of 30 and 100 mg/kg daily for 8 weeks to rats with 5/6 nephrectomy-induced CKD .
  • Results: LP533401 hcl at a dose of 30 mg/kg significantly increased femur mass, global bone mineral area (BMA), and global bone mineral content (BMC). It also significantly increased BMC and bone mineral density (BMD) in the femur trabecular region .

3. Treatment for Pulmonary Hypertension

  • Methods of Application: LP533401 hcl is administered at a dose of 250 mg/kg for 21 days .
  • Results: The treatment significantly reduced lung and blood 5-HT levels, vascular Ki67-positive cells, distal pulmonary artery muscularization, right ventricular (RV) hypertrophy, and RV systolic pressure .

Orientations Futures

LP533401 hcl has shown potential in medical research. For instance, it has been used in studies related to osteoporosis and pulmonary hypertension . In ovariectomized female mice, LP533401 increased bone mass and bone-formation parameters . In transgenic mice with pulmonary hypertension, LP533401 significantly reduced lung and blood 5-HT levels . These findings suggest potential future applications of LP533401 hcl in treating these conditions.

  • “Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis” by Yadav VK, Balaji S, Suresh PS, et al .
  • “Inhibition of gut- and lung-derived serotonin attenuates pulmonary hypertension in mice” by Abid S, Houssaini A, Chevarin C, et al . These papers provide valuable insights into the potential applications of LP533401 hcl in medical research.

Propriétés

IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBWZCUMIXCDPM-CHXZROHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LP533401 hcl

Citations

For This Compound
2
Citations
GMG Lima, BJM Corazza, RM Moraes… - Journal of …, 2016 - Wiley Online Library
Background and Objective LP 533401 is an inhibitor of tryptophan hydroxylase 1, which regulates serotonin production in the gut. Previous work indicates that LP 533401 has an …
Number of citations: 11 onlinelibrary.wiley.com
J Cleminson, JM Hodge, J Pasco… - OSTEOPOROSIS …, 2019 - bhduresearch.com
… In addition, OC precursors were cultured on dentine slices in the presence of TPH1 inhibitor (LP533401-HCL) to assess OC formation and bone resorption. Data were analysed using …
Number of citations: 3 www.bhduresearch.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.